Nonanal, 3-(phenylmethoxy)-
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Overview
Description
Nonanal, 3-(phenylmethoxy)- is an organic compound that belongs to the aldehyde family. It is characterized by the presence of a carbonyl group (C=O) attached to a nonane chain and a phenylmethoxy group. This compound is known for its applications in various fields, including fragrance, flavor, and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonanal, 3-(phenylmethoxy)- can be achieved through several methods. One common approach involves the hydroformylation of 1-octene, which combines 1-octene, carbon monoxide, and hydrogen in the presence of a catalyst . Another method is the aldol condensation of acetaldehyde and heptanal, followed by dehydration .
Industrial Production Methods
Industrial production of Nonanal, 3-(phenylmethoxy)- typically involves the hydroformylation process due to its efficiency and scalability. This method allows for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Nonanal, 3-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Nonanal, 3-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the fragrance and flavor industry due to its characteristic aroma.
Mechanism of Action
The mechanism of action of Nonanal, 3-(phenylmethoxy)- involves its interaction with cellular membranes and enzymes. It has been shown to disrupt the integrity of fungal cell membranes, leading to the leakage of cellular contents and inhibition of fungal growth . The compound’s molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function .
Comparison with Similar Compounds
Nonanal, 3-(phenylmethoxy)- can be compared with other aldehydes such as octanal and decanal . While all these compounds share the aldehyde functional group, Nonanal, 3-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in specific applications where other aldehydes may not be as effective.
List of Similar Compounds
- Octanal
- Decanal
- Benzaldehyde
- Heptanal
Properties
CAS No. |
105538-80-5 |
---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
3-phenylmethoxynonanal |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-8-11-16(12-13-17)18-14-15-9-6-5-7-10-15/h5-7,9-10,13,16H,2-4,8,11-12,14H2,1H3 |
InChI Key |
VGFAOGAQMADTQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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